(6-Isopropoxypyridin-2-yl)boronic acid

Organoboron Chemistry Stability Protodeboronation

Unsubstituted 2-pyridylboronic acid undergoes rapid protodeboronation (t½ 25-50 sec at pH 7, 70°C), making procurement unreliable. (6-Isopropoxypyridin-2-yl)boronic acid incorporates a stabilizing 6-isopropoxy group that confers shelf-stability, enabling reproducible Suzuki-Miyaura cross-coupling at the 2-position. • Enables modular synthesis of 2,6-disubstituted pyridines-privileged scaffolds in kinase inhibitors & GPCR modulators-via C2 coupling followed by C6 functionalization. • Reported coupling yields of 50-77% for alkoxy-substituted 2-pyridylboronic acids in heterobiaryl syntheses. • Typical purity: ≥98%. Cold-chain shipping preserves integrity.

Molecular Formula C8H12BNO3
Molecular Weight 180.998
CAS No. 1315350-54-9
Cat. No. B566676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Isopropoxypyridin-2-yl)boronic acid
CAS1315350-54-9
Molecular FormulaC8H12BNO3
Molecular Weight180.998
Structural Identifiers
SMILESB(C1=NC(=CC=C1)OC(C)C)(O)O
InChIInChI=1S/C8H12BNO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6,11-12H,1-2H3
InChIKeyVCMWLHPNTJNJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Isopropoxypyridin-2-yl)boronic acid: Overview


(6-Isopropoxypyridin-2-yl)boronic acid is an organoboron compound of the pyridineboronic acid class, featuring a boronic acid group at the 2-position and an isopropoxy substituent at the 6-position of the pyridine ring [1]. It is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, particularly in the synthesis of substituted pyridines and heterobiaryl systems . The compound is commercially available with typical purity specifications of ≥95% .

Workflow Suzuki-Miyaura cross-coupling
Selection Stable 2-pyridylboronic acid derivative
Format Solid reagent; reported shelf-stability

Why Generic 2-Pyridyl Boronic Acids Fail


2-Pyridyl boronic acids are a well-documented problem class in cross-coupling chemistry due to their intrinsic instability. Unsubstituted 2-pyridylboronic acid undergoes rapid protodeboronation with a half-life (t0.5) of only 25-50 seconds at pH 7 and 70 °C [1]. This instability precludes reliable procurement and use of generic, unsubstituted 2-pyridylboronic acid. While 3- and 4-pyridylboronic acids are considerably more stable (t0.5 > 1 week at pH 12, 70 °C) [1], they lack the desired 2-substitution pattern required for many synthetic targets. The introduction of an alkoxy substituent, such as the 6-isopropoxy group in (6-isopropoxypyridin-2-yl)boronic acid, has been demonstrated to confer shelf-stability to 2-pyridylboronic acid derivatives . Therefore, selection of a specific 2-pyridylboronic acid derivative with a stabilizing substituent is critical for reproducible synthesis and procurement.

Unsubstituted 2-Pyridyl Analogs

Generic 2-pyridylboronic acid may undergo rapid protodeboronation (reported t0.5 ≈ 25–50 s at pH 7), limiting direct substitution.

5-Position Regioisomers

2-Isopropoxypyridine-5-boronic acid cannot replace the 2-substituted pattern; regioisomer mismatch may alter synthetic route outcome.

Evidence for Scientific Selection


Stability Advantage Over Unsubstituted 2-Pyridylboronic Acid

While direct kinetic data for (6-isopropoxypyridin-2-yl)boronic acid are not available, class-level evidence demonstrates that alkoxy substitution on the pyridine ring imparts shelf-stability to 2-pyridylboronic acids. Unsubstituted 2-pyridylboronic acid is extremely unstable, with a half-life (t0.5) of 25-50 s at pH 7, 70 °C [1]. In contrast, alkoxy-substituted pyridylboronic acids, such as 2-ethoxy-5-pyridylboronic acid, are reported to be shelf-stable and can be isolated and stored as solids without rapid decomposition . (6-Isopropoxypyridin-2-yl)boronic acid, by analogy, is expected to exhibit similar enhanced stability.

Stability
Class-level
Shelf-stable solid vs. t0.5 ≈ 25–50 s
Class-level alkoxy-stabilization inference
Supports procurement and storage reliability
Direct kinetic data not available; class-based review
Organoboron Chemistry Stability Protodeboronation

Suzuki-Miyaura Coupling Yields vs Alkoxy Analogs

Direct yield data for (6-isopropoxypyridin-2-yl)boronic acid are not publicly available. However, a structurally analogous alkoxy-substituted pyridylboronic acid, 2-ethoxy-5-pyridylboronic acid, has been evaluated in Suzuki couplings. Cross-coupling of 2-ethoxy-5-pyridylboronic acid with 3-bromoquinoline using Pd(PPh3)2Cl2 and Cs2CO3 in 1,4-dioxane at 95 °C afforded the corresponding pyridinylquinoline derivative in 77% yield . Other alkoxy-substituted pyridylboronic acids in the same study gave yields ranging from 50-77% . This provides a quantitative benchmark for the coupling efficiency of this class of compounds.

Coupling Yield
Class-level
Reported class-level yield range: 50–77%
Analog: 2-ethoxy-5-pyridylboronic acid (77%)
Supports synthetic planning benchmark
Direct compound-specific yield data not available
Suzuki-Miyaura Coupling Cross-Coupling Yield

Purity Specification and Storage Requirements

Commercial suppliers specify a minimum purity of ≥95% for (6-isopropoxypyridin-2-yl)boronic acid . Storage recommendations for structurally similar 2-alkoxypyridine boronic acids include keeping the compound in a cool, dry place in a tightly closed container, with adequate ventilation and away from oxidizing agents . The compound is slightly soluble in water .

Specification
Data to verify
Typical purity ≥95%; store cool, dry
Supplier-reported specification
Consistent procurement quality review
Verify lot-specific COA for critical applications
Quality Control Purity Storage

Regiochemical Specificity: 2- vs 5-Substitution

(6-Isopropoxypyridin-2-yl)boronic acid bears the boronic acid functionality at the 2-position and an alkoxy group at the 6-position. This contrasts with the more common 5-substituted pyridylboronic acids, such as 2-isopropoxypyridine-5-boronic acid . While both are commercially available, they are not interchangeable; the 2-substituted boronic acid is required for synthetic routes targeting 2,6-disubstituted pyridines or for introducing the boronic acid at a sterically more hindered position. The 2-pyridylboronic acid class is known for its unique reactivity challenges [1], and the specific 6-alkoxy substitution pattern in (6-isopropoxypyridin-2-yl)boronic acid provides a distinct synthetic handle.

Regiochemistry
Class-level
2-Boronic acid / 6-isopropoxy pattern
Non-interchangeable with 5-substituted isomer
Required for 2,6-disubstituted pyridine targets
Synthetic route specificity must be reviewed
Regiochemistry Suzuki Coupling Structure-Activity

Optimal Application Scenarios


Synthesis of 2,6-Disubstituted Pyridines

As a 2-pyridylboronic acid derivative with a 6-alkoxy group, (6-isopropoxypyridin-2-yl)boronic acid is ideally suited for the synthesis of 2,6-disubstituted pyridines. Following an initial Suzuki coupling at the 2-position, the 6-alkoxy group can be subsequently functionalized (e.g., via deprotection and further cross-coupling or nucleophilic aromatic substitution) to install a second diversity element . This two-step sequence provides a modular route to complex pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals .

Medicinal Chemistry Building Block

The pyridine ring is a privileged scaffold in drug discovery, frequently found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The 2-arylpyridine motif, accessible via Suzuki coupling of (6-isopropoxypyridin-2-yl)boronic acid, is a common substructure in these bioactive molecules. The presence of the isopropoxy group can be used to modulate physicochemical properties such as lipophilicity and metabolic stability . The compound is offered for research purposes as a building block to support medicinal chemistry innovation .

Heterobiaryl Ligands for Materials and Catalysis

Heterobiaryl compounds containing pyridine rings are important components in organic electronics, fluorescent probes, and ligands for transition metal catalysis. (6-Isopropoxypyridin-2-yl)boronic acid enables the efficient introduction of a 2-pyridyl unit onto a wide range of aryl and heteroaryl bromides, facilitating the construction of π-conjugated systems and coordination complexes. The reported yields of 50-77% for alkoxy-substituted pyridylboronic acids in heterobiaryl syntheses demonstrate the feasibility of this approach for materials-oriented applications.

Application
Selection Property
Validation Focus
2,6-Disubstituted Pyridine Synthesis
Regiochemical control at 2-position
Suzuki coupling efficiency and subsequent 6-alkoxy functionalization
Medicinal Chemistry Building Block
2-Arylpyridine scaffold construction
Physicochemical property modulation and target engagement
Materials and Catalysis Ligands
Heterobiaryl coupling versatility
Cross-coupling yield and π-system integration

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